molecular formula C23H21N3O5 B3565278 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B3565278
M. Wt: 419.4 g/mol
InChI Key: IEVRHKNXSLFPRZ-UHFFFAOYSA-N
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Description

“N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide” is a complex organic compound. Its structure suggests that it contains a benzodioxole group, a piperazine ring, and a furoyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxole group consists of a benzene ring fused with a 1,3-dioxole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The furoyl group is a carbonyl group attached to a furan ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not available from the current data. These properties would depend on factors such as its exact molecular structure and the presence of functional groups .

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-22(16-3-8-19-21(14-16)31-15-30-19)24-17-4-6-18(7-5-17)25-9-11-26(12-10-25)23(28)20-2-1-13-29-20/h1-8,13-14H,9-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHKNXSLFPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide
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N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide
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N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide

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